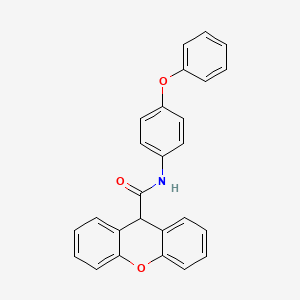![molecular formula C18H26N2O3S B11597471 3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11597471.png)
3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a hexyloxyphenyl group, and an aminoethylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.
Introduction of the Hexyloxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a hexyloxy group is introduced to a phenyl ring, followed by coupling with the pyrrolidine-2,5-dione core.
Attachment of the Aminoethylsulfanyl Group: This can be done through a nucleophilic substitution reaction where an aminoethylsulfanyl group is introduced to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl groups.
Substitution: The hexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hexyloxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The aminoethylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The hexyloxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrrolidine-2,5-dione core can interact with various biological pathways, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Aminoethyl)sulfanyl]-1-phenylpyrrolidine-2,5-dione: Lacks the hexyloxy group, which may reduce its bioavailability.
1-[4-(Hexyloxy)phenyl]pyrrolidine-2,5-dione: Lacks the aminoethylsulfanyl group, which may reduce its interaction with proteins and enzymes.
3-[(2-Aminoethyl)sulfanyl]-1-[4-(methoxy)phenyl]pyrrolidine-2,5-dione: Contains a methoxy group instead of a hexyloxy group, which may alter its chemical properties and biological activity.
Uniqueness
3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The hexyloxy group enhances its lipophilicity, the aminoethylsulfanyl group allows for specific interactions with biological targets, and the pyrrolidine-2,5-dione core provides a stable and versatile scaffold for further modifications.
Eigenschaften
Molekularformel |
C18H26N2O3S |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-(2-aminoethylsulfanyl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H26N2O3S/c1-2-3-4-5-11-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)24-12-10-19/h6-9,16H,2-5,10-13,19H2,1H3 |
InChI-Schlüssel |
PHKGKIJYKOSSCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![prop-2-en-1-yl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597405.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597409.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11597411.png)
![3-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11597421.png)
![1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B11597423.png)
![(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B11597431.png)
![2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11597439.png)
![{(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11597444.png)
![ethyl {2-chloro-4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597445.png)

![3,5-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11597453.png)
![methyl (4Z)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11597456.png)
![2-methylpropyl 6-(2-chlorophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597457.png)
![5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11597480.png)
